molecular formula C12H14ClNO B14590337 1-[2-(2-Chloroethoxy)ethyl]-1H-indole CAS No. 61205-57-0

1-[2-(2-Chloroethoxy)ethyl]-1H-indole

Cat. No.: B14590337
CAS No.: 61205-57-0
M. Wt: 223.70 g/mol
InChI Key: VMPOOLICZKASSM-UHFFFAOYSA-N
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Description

1-[2-(2-Chloroethoxy)ethyl]-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The compound this compound is characterized by the presence of a chloroethoxyethyl group attached to the nitrogen atom of the indole ring. This structural modification imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-[2-(2-Chloroethoxy)ethyl]-1H-indole typically involves the reaction of indole with 2-(2-chloroethoxy)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Indole+2-(2-chloroethoxy)ethyl chlorideK2CO3,DMFThis compound\text{Indole} + \text{2-(2-chloroethoxy)ethyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} Indole+2-(2-chloroethoxy)ethyl chlorideK2​CO3​,DMF​this compound

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(2-Chloroethoxy)ethyl]-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group in the chloroethoxyethyl moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides. For example, reaction with sodium methoxide can yield the corresponding methoxy derivative.

    Oxidation Reactions: The indole ring can undergo oxidation to form indole-2,3-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding ethoxyethyl derivative.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(2-Chloroethoxy)ethyl]-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chloroethoxy)ethyl]-1H-indole involves its interaction with specific molecular targets in biological systems. The chloroethoxyethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-[2-(2-Chloroethoxy)ethyl]-1H-indole can be compared with other similar compounds, such as:

    1-[2-(2-Ethoxyethoxy)ethyl]-1H-indole: This compound has an ethoxyethoxyethyl group instead of a chloroethoxyethyl group, which affects its chemical reactivity and biological activity.

    1-[2-(2-Chloroethoxy)ethyl]-1H-pyrrole: This compound has a pyrrole ring instead of an indole ring, leading to differences in its chemical and biological properties.

    1-[2-(2-Chloroethoxy)ethyl]-1H-benzimidazole: This compound has a benzimidazole ring, which imparts different electronic and steric effects compared to the indole ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to these similar compounds.

Properties

CAS No.

61205-57-0

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

1-[2-(2-chloroethoxy)ethyl]indole

InChI

InChI=1S/C12H14ClNO/c13-6-9-15-10-8-14-7-5-11-3-1-2-4-12(11)14/h1-5,7H,6,8-10H2

InChI Key

VMPOOLICZKASSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCOCCCl

Origin of Product

United States

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